
Dibismuth;dicalcium;dicopper;distrontium;oxygen(2-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibismuth;dicalcium;dicopper;distrontium;oxygen(2-) is a complex compound with the molecular formula Bi₂Ca₂Cu₂O₈Sr₂. It is known for its unique properties and applications, particularly in the field of high-temperature superconductors. This compound is part of the bismuth-based superconductors family, which can conduct electricity with zero resistance at temperatures above the boiling point of liquid nitrogen .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibismuth;dicalcium;dicopper;distrontium;oxygen(2-) typically involves solid-state reactions. The starting materials, which include bismuth oxide, calcium oxide, copper oxide, and strontium carbonate, are mixed in stoichiometric ratios. The mixture is then subjected to high-temperature treatments in a controlled atmosphere to facilitate the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves precise control of temperature and atmosphere to ensure the purity and consistency of the final product. The materials are often processed in large furnaces, and the resulting product is subjected to rigorous quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
Dibismuth;dicalcium;dicopper;distrontium;oxygen(2-) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of different reagents and conditions.
Common Reagents and Conditions
Oxidation: This reaction typically involves the use of oxidizing agents such as oxygen or air at elevated temperatures.
Reduction: Reducing agents like hydrogen or carbon monoxide can be used to reduce the compound under controlled conditions.
Substitution: Substitution reactions may involve the replacement of one metal ion with another, facilitated by specific reagents and conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of higher oxides, while reduction can result in the formation of lower oxides or elemental metals .
Scientific Research Applications
Dibismuth;dicalcium;dicopper;distrontium;oxygen(2-) has a wide range of applications in scientific research:
Chemistry: It is used as a high-temperature superconductor in various chemical experiments and applications.
Biology: Its unique properties make it useful in biological research, particularly in studies involving magnetic fields and superconductivity.
Medicine: The compound’s superconducting properties are explored in medical imaging technologies, such as MRI machines.
Mechanism of Action
The mechanism by which dibismuth;dicalcium;dicopper;distrontium;oxygen(2-) exerts its effects is primarily related to its superconducting properties. The compound can conduct electricity with zero resistance due to the formation of Cooper pairs, which are pairs of electrons that move through the lattice without scattering. This phenomenon occurs at temperatures above the boiling point of liquid nitrogen, making it a high-temperature superconductor.
Comparison with Similar Compounds
Similar Compounds
Bismuth lead strontium calcium copper oxide: Another high-temperature superconductor with similar properties but different elemental composition.
Yttrium barium copper oxide: A well-known high-temperature superconductor with a different crystal structure and composition.
Thallium barium calcium copper oxide: Another compound in the same family of high-temperature superconductors.
Uniqueness
Dibismuth;dicalcium;dicopper;distrontium;oxygen(2-) is unique due to its specific combination of elements, which imparts distinct superconducting properties. Its ability to conduct electricity with zero resistance at relatively higher temperatures compared to other superconductors makes it particularly valuable in various applications .
Properties
Molecular Formula |
Bi2Ca2Cu2O9Sr2 |
|---|---|
Molecular Weight |
944.4 g/mol |
IUPAC Name |
dibismuth;dicalcium;dicopper;distrontium;oxygen(2-) |
InChI |
InChI=1S/2Bi.2Ca.2Cu.9O.2Sr/q2*+3;4*+2;9*-2;2*+2 |
InChI Key |
OVZNCWRPLIBJAH-UHFFFAOYSA-N |
Canonical SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Ca+2].[Ca+2].[Cu+2].[Cu+2].[Sr+2].[Sr+2].[Bi+3].[Bi+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Acetaldehyde,[[2-(dimethylamino)ethyl]methylamino]-](/img/structure/B13820404.png)
![3-[3-(Methoxycarbonyl)thiophen-2-yl]benzoic acid](/img/structure/B13820411.png)
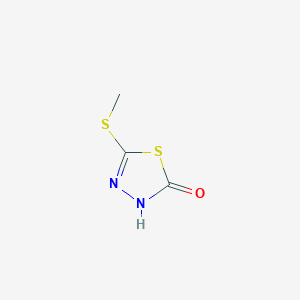
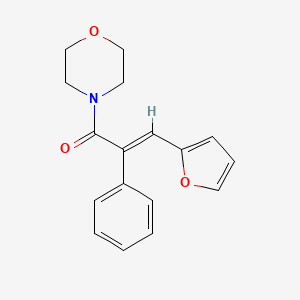
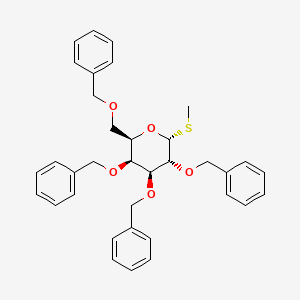
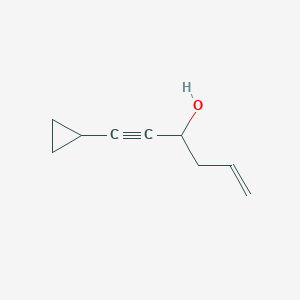
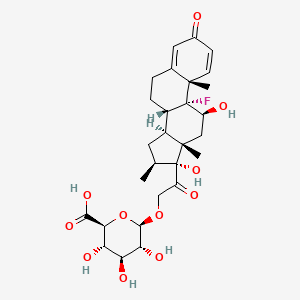
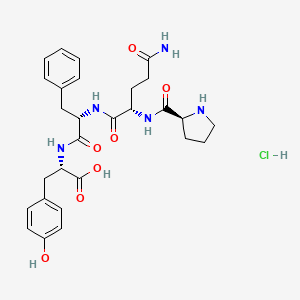
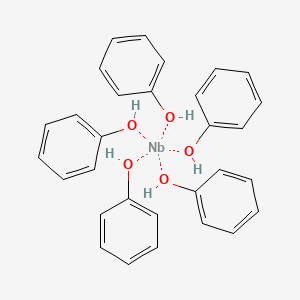
![1-N-Boc-4-[3-(ethoxycarbonylmethylaminocarbonyl)-4-nitrophenyl]piperazine](/img/structure/B13820449.png)
![3-Amino-6-(4-methoxyphenyl)-2-methylthieno[3,2-d]pyrimidin-4-one](/img/structure/B13820463.png)
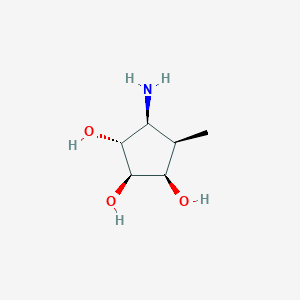
![N-[2-(3,4-Dihydroxyphenyl)ethyl]-N-methylacetamide](/img/structure/B13820493.png)
